

# Safety Data Sheet & Technical Guide: (4-Methoxy-2-nitrophenyl)methanamine

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## Compound of Interest

**Compound Name:** (4-Methoxy-2-nitrophenyl)methanamine  
**CAS No.:** 67567-41-3  
**Cat. No.:** B1610573

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CAS Number: 67567-41-3 (Free Base) | CAS Number: 67567-35-5 (Hydrochloride Salt)

Synonyms: 4-Methoxy-2-nitrobenzylamine; PMNB-Amine; Benzenemethanamine, 4-methoxy-2-nitro- Molecular Formula:  $C_8H_{10}N_2O_3$  Molecular Weight: 182.18 g/mol

## Part 1: Executive Technical Summary

**(4-Methoxy-2-nitrophenyl)methanamine** is a specialized aromatic amine intermediate primarily utilized in the synthesis of photocleavable protecting groups (PPGs) and "caged" bioactive molecules. Unlike simple benzylamines, the presence of the ortho-nitro group combined with the para-methoxy substituent imparts unique photochemical properties.

The 4-methoxy substituent acts as an auxochrome, red-shifting the absorption maximum of the nitrobenzyl chromophore. This allows for photolytic cleavage at longer wavelengths ( $\lambda > 350$  nm) compared to unsubstituted 2-nitrobenzyl systems, significantly reducing UV-induced damage to biological substrates during "uncaging" experiments. Consequently, this compound is a critical scaffold in chemical biology, drug delivery systems, and solid-phase peptide synthesis (SPPS).

## Part 2: Hazard Identification & Mechanistic

### Toxicology

### Mechanistic Hazard Analysis

While formal toxicological data for this specific isomer is limited, its hazard profile is derived from structure-activity relationships (SAR) of analogous benzylamines and nitro-aromatics.

- **Basicity & Corrosivity (Amine Function):** The primary benzylic amine is moderately basic (estimated pKa ~9.0–9.5). Upon contact with mucosal membranes or skin, it protonates, generating hydroxide ions locally. This results in saponification of membrane lipids and protein denaturation, leading to severe irritation or potential chemical burns (Skin Irrit. 2 or Corr. 1B).
- **Metabolic Toxicity (Nitro Group):** The nitro group (-NO<sub>2</sub>) is susceptible to enzymatic reduction (e.g., by nitroreductases), potentially generating reactive nitroso or hydroxylamine intermediates. These species can induce methemoglobinemia (oxidation of hemoglobin Fe<sup>2+</sup> to Fe<sup>3+</sup>) or form DNA adducts, though this risk is generally lower in laboratory-scale handling compared to industrial exposure.
- **Photochemical Reactivity:** The compound is designed to be photolabile. Unintentional exposure to ambient UV/blue light can trigger decomposition into nitroso-aldehydes, contaminating the sample and altering its toxicological properties.

### GHS Classification (Self-Validating)

Based on Read-Across from 4-Methoxybenzylamine and 2-Nitrobenzylamine:

Hazard Class	Category	Hazard Statement	Signal Word
Skin Corrosion/Irritation	Cat. 2 (Warning)	H315: Causes skin irritation.	WARNING
Serious Eye Damage/Irritation	Cat. 2A (Warning)	H319: Causes serious eye irritation.	WARNING
STOT - Single Exposure	Cat. 3 (Warning)	H335: May cause respiratory irritation.	WARNING
Acute Toxicity (Oral)	Cat. 4 (Warning)	H302: Harmful if swallowed.	WARNING



*Critical Note: If handling the Free Base (liquid or low-melting solid), treat as Potential Corrosive (Cat 1B) due to higher effective pH than the Hydrochloride salt.*

## Part 3: Handling, Storage & Stability

### The "Dark Room" Protocol (Light Sensitivity)

The defining feature of this molecule is its photolability. Standard laboratory lighting (fluorescent tubes) emits sufficient UV/blue light to degrade the compound over time.

- Storage: Must be stored in Amber Glass Vials wrapped in aluminum foil.
- Handling: Perform weighing and synthesis in a hood with UV-filtered lighting (yellow light) or reduced ambient light.
- Temperature: Store at 2–8°C (Refrigerator) to retard thermal oxidation of the amine.

### Incompatibility Matrix

- Oxidizing Agents: High risk. Reaction with peroxides or permanganates can be violent, oxidizing the amine to an oxime or nitro compound.
- Acids: Exothermic reaction. Will form the corresponding salt (e.g., Hydrochloride CAS 67567-35-5).
- Acid Chlorides/Anhydrides: Rapid acylation. This is the primary synthetic utility (forming the amide linkage) but is hazardous if uncontrolled.

## Part 4: Emergency Response & First Aid

### Self-Validating Decontamination Logic

Scenario: Skin Contact

- Immediate Flush: The amine is lipophilic enough to penetrate but water-soluble enough to wash away. Flush with water for 15 minutes.
- pH Neutralization: Do NOT use vinegar or acids to neutralize on skin (exothermic risk). Use mild soap (surfactant) to emulsify and remove the organic residue.
- Observation: If redness persists >1 hour, the stratum corneum is compromised. Seek medical attention.

Scenario: Eye Contact

- Irrigation: Isotonic saline is preferred; tap water is acceptable. Hold eyelids open.
- Mechanism Check: The basicity causes immediate saponification of the corneal epithelium. Time is tissue. Immediate irrigation prevents permanent opacity.

## Part 5: Synthesis & Application Workflow

### Synthesis Pathway

The synthesis typically proceeds via the reduction of the corresponding aldehyde or nitrile. The Reductive Amination of 4-methoxy-2-nitrobenzaldehyde is the most common route.

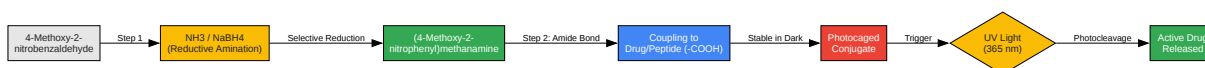
Reaction Scheme:

- Precursor: 4-Methoxy-2-nitrobenzaldehyde.
- Reagents: Ammonium Formate / Pd-C (Catalytic Transfer Hydrogenation) OR NaBH<sub>4</sub> / NH<sub>3</sub>.
- Critical Control: The nitro group is sensitive to hydrogenation. Selective reduction of the imine (formed from aldehyde + ammonia) without reducing the nitro group requires careful catalyst selection (e.g., NaBH<sub>4</sub> is preferred over H<sub>2</sub>/Pd which reduces -NO<sub>2</sub> to -NH<sub>2</sub>).

## Application: Photocleavable Linker Strategy

The amine reacts with a carboxylic acid (drug/peptide) to form a photocleavable amide. Upon irradiation (365 nm), the ortho-nitro group abstracts a benzylic hydrogen, rearranging to a nitroso-hemiacetal, which collapses to release the free amide/drug.

## Workflow Visualization



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Figure 1: Synthesis and application workflow of **(4-Methoxy-2-nitrophenyl)methanamine** as a photocleavable protecting group scaffold.

## Part 6: Physical & Chemical Properties

Property	Value	Note
Appearance	Yellow to Orange Crystalline Solid	Color due to nitro-aromatic conjugation.
Melting Point	117–119 °C (Free Base)	Varies by purity; HCl salt melts higher (~240°C dec).
Solubility	Soluble in DMSO, DMF, Methanol.	Limited solubility in water (Free base); High (HCl salt).
pKa (Conjugate Acid)	~9.2 (Estimated)	Typical for benzylamines; lowered slightly by -NO <sub>2</sub> .
Absorption Max (λ <sub>max</sub> )	~340–350 nm	Tail extends to 400 nm (visible violet).

## Part 7: References

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- To cite this document: BenchChem. [Safety Data Sheet & Technical Guide: (4-Methoxy-2-nitrophenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1610573/docs#safety-data-sheet-technical-guide-4-methoxy-2-nitrophenyl-methanamine\]](https://www.benchchem.com/product/b1610573/docs#safety-data-sheet-technical-guide-4-methoxy-2-nitrophenyl-methanamine)

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